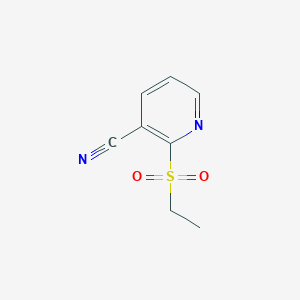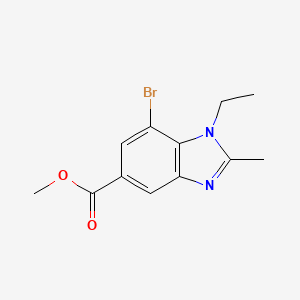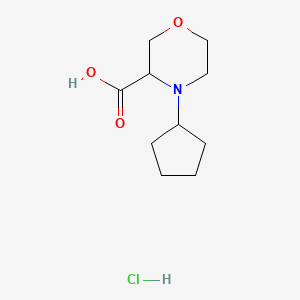![molecular formula C8H14ClN3O B1432041 [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride CAS No. 1609401-27-5](/img/structure/B1432041.png)
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
説明
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-5;/h5H,1-4,8H2;1H . This indicates that the compound contains a cyclobutyl group attached to a 1,2,4-oxadiazol-3-yl group, which is further attached to a methylamine group. The compound forms a hydrochloride salt .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 189.64 . The compound’s CAS Number is 1609401-03-7 .科学的研究の応用
Synthesis and Biological Roles of Oxadiazoles
Oxadiazoles, including the 1,2,4 and 1,3,4 variants, are known for their significant biological activities, making them an interesting area for the development of new medicinal species. Researchers have developed innovative methods for synthesizing oxadiazole derivatives and explored their medicinal applications over the past years. The 1,3,4-oxadiazole is a five-membered heterocyclic ring that plays a crucial role in the development of new compounds for treating various diseases, highlighting the importance of this scaffold in drug discovery (Nayak & Poojary, 2019).
Heterocyclic 1,3,4-oxadiazole Compounds and Their Activities
The chemistry of heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, is crucial for new drug development. These compounds possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant effects. The diverse biological activities of 1,3,4-oxadiazole derivatives have prompted researchers to synthesize these compounds as target structures for evaluating their potential therapeutic uses (Bala, Kamboj, & Kumar, 2010).
Antiparasitic Applications of Oxadiazoles
Oxadiazoles also show promise in the development of antiparasitic agents. The heterocyclic oxadiazole rings have been utilized in designing and synthesizing new drugs to treat parasitic infections, demonstrating the versatility of oxadiazoles in addressing various parasitic diseases. This underscores the potential of oxadiazoles as important scaffolds in developing new chemical entities for antiparasitic drugs (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
特性
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-9-5-7-10-8(12-11-7)6-3-2-4-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAHSOOORIFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride | |
CAS RN |
1609401-27-5 | |
| Record name | 1,2,4-Oxadiazole-3-methanamine, 5-cyclobutyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)
![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)
![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)
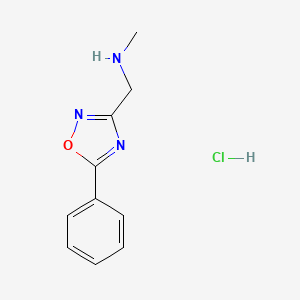

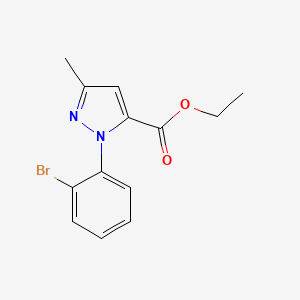
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
